molecular formula C26H22FN3O2 B6509391 3-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline CAS No. 901268-88-0

3-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline

Cat. No. B6509391
CAS RN: 901268-88-0
M. Wt: 427.5 g/mol
InChI Key: RRZLDQSXDQIVHW-UHFFFAOYSA-N
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Description

The compound “3-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. It contains several functional groups including a pyrazoloquinoline core, dimethoxyphenyl groups, a dimethylphenyl group, and a fluorine atom .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazoloquinoline core, followed by the addition of the phenyl groups through various coupling reactions. The exact synthesis would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazoloquinoline core would likely contribute to the rigidity of the molecule, while the phenyl groups could potentially participate in π-π stacking interactions .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on the specific functional groups present. The phenyl rings might undergo electrophilic aromatic substitution reactions, while the pyrazoloquinoline core could potentially participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the fluorine atom might increase its lipophilicity, potentially affecting its solubility and distribution within the body .

Mechanism of Action

Without specific context, it’s hard to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its specific molecular targets within the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future research directions for this compound could include further studies to elucidate its synthesis, properties, and potential applications. It could potentially be explored for use in various fields such as medicinal chemistry, materials science, or chemical biology .

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-8-fluoropyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O2/c1-15-5-8-19(11-16(15)2)30-26-20-13-18(27)7-9-22(20)28-14-21(26)25(29-30)17-6-10-23(31-3)24(12-17)32-4/h5-14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZLDQSXDQIVHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC(=C(C=C5)OC)OC)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline

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